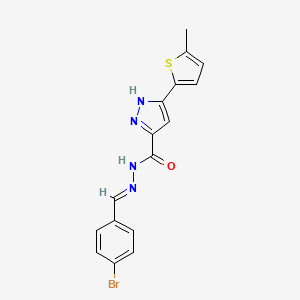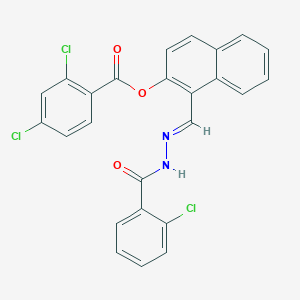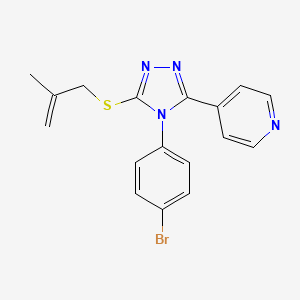
1-Chloro-4-(2-(4-isopropylbenzylidene)hydrazinyl)phthalazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-4-(2-(4-isopropylbenzylidene)hydrazinyl)phthalazine is an organic compound with the molecular formula C18H17ClN4 and a molecular weight of 324.80 g/mol This compound belongs to the class of phthalazines and is characterized by the presence of a chloro group and a hydrazinyl group attached to a phthalazine ring
Preparation Methods
The synthesis of 1-Chloro-4-(2-(4-isopropylbenzylidene)hydrazinyl)phthalazine involves the reaction of 1-hydrazino phthalazine hydrochloride with 4-chlorobenzaldehyde in methanol. The reaction mixture is boiled for six hours to yield the desired product . The synthetic route can be summarized as follows:
- Dissolve 1-hydrazino phthalazine hydrochloride (0.05 mol) in methanol (30 ml).
- Add a methanolic solution of 4-chlorobenzaldehyde (0.05 mol) (10 ml) to the reaction mixture.
- Boil the contents for six hours.
- Isolate and purify the product.
Chemical Reactions Analysis
1-Chloro-4-(2-(4-isopropylbenzylidene)hydrazinyl)phthalazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Chloro-4-(2-(4-isopropylbenzylidene)hydrazinyl)phthalazine has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of various derivatives and analogs. It is also used in the study of reaction mechanisms and kinetics.
Biology: The compound has potential applications in the development of bioactive molecules and pharmaceuticals. It is studied for its interactions with biological targets and its effects on cellular processes.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent. It is investigated for its pharmacological properties and its ability to modulate specific biological pathways.
Industry: The compound may find applications in the development of new materials and chemical processes. Its unique structure makes it a valuable candidate for various industrial applications.
Mechanism of Action
The mechanism of action of 1-Chloro-4-(2-(4-isopropylbenzylidene)hydrazinyl)phthalazine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to target proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but the compound’s structure suggests potential interactions with hydrazine-sensitive sites in biological systems .
Comparison with Similar Compounds
1-Chloro-4-(2-(4-isopropylbenzylidene)hydrazinyl)phthalazine can be compared with other similar compounds, such as:
1-Chloro-4-(2-(4-methylbenzylidene)hydrazinyl)phthalazine: This compound has a similar structure but with a methyl group instead of an isopropyl group.
1-Chloro-4-(2-(4-ethylbenzylidene)hydrazinyl)phthalazine: This compound features an ethyl group in place of the isopropyl group.
1-Chloro-4-(2-(4-tert-butylbenzylidene)hydrazinyl)phthalazine: This compound has a tert-butyl group instead of an isopropyl group.
The uniqueness of this compound lies in its specific substituents, which can influence its chemical reactivity and biological activity. The presence of the isopropyl group may confer distinct properties compared to its analogs.
Properties
Molecular Formula |
C18H17ClN4 |
|---|---|
Molecular Weight |
324.8 g/mol |
IUPAC Name |
4-chloro-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]phthalazin-1-amine |
InChI |
InChI=1S/C18H17ClN4/c1-12(2)14-9-7-13(8-10-14)11-20-22-18-16-6-4-3-5-15(16)17(19)21-23-18/h3-12H,1-2H3,(H,22,23)/b20-11+ |
InChI Key |
NAEFAIMKWNJWBA-RGVLZGJSSA-N |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=N/NC2=NN=C(C3=CC=CC=C32)Cl |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=NNC2=NN=C(C3=CC=CC=C32)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(Diethylamino)ethyl]-5-(2-ethoxyphenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12031693.png)

![4-fluoro-N-[2-oxo-2-[(2E)-2-[(2-prop-2-enoxyphenyl)methylidene]hydrazinyl]ethyl]benzamide](/img/structure/B12031697.png)

![2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12031705.png)
![2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B12031707.png)
![4-{[(E)-9-anthrylmethylidene]amino}-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12031708.png)

![N'-[(E)-9-Anthrylmethylidene]-2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide](/img/structure/B12031720.png)
![(5Z)-5-{[3-(4-Butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(4-fluorobenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12031726.png)


![4-({(E)-[3-(Benzyloxy)phenyl]methylidene}amino)-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12031750.png)
